
trans-2-Hexenylpropionat
Übersicht
Beschreibung
Trans-2-Hexenyl propionate, also known as trans-2-hexenyl isobutyrate, is a naturally occurring ester found in many flowers and fruits. It is an important component of many floral fragrances and is used in a variety of applications, including as a flavor and fragrance ingredient, as a food additive, and as a component of insect repellents. Trans-2-Hexenyl propionate has been studied extensively due to its wide range of applications and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Lebensmittelindustrie: Aromastoff
trans-2-Hexenylpropionat: wird aufgrund seiner fruchtigen Eigenschaften häufig als Aromastoff verwendet. Es verleiht ein Apfel- und Bananenaroma, wodurch es sich hervorragend eignet, um das Geschmacksprofil verschiedener Lebensmittelprodukte zu verbessern . Zu seinen organoleptischen Eigenschaften zählen grüne, tropische und Rhabarbernoten, die bei der Kreation komplexer Aromen wertvoll sind.
Parfümerie: Duftkomposition
Im Bereich der Parfümerie trägt This compound zu den grünen und fruchtigen Noten in Düften bei. Seine Volatilität und Molekülstruktur ermöglichen es ihm, eine Kopfnote zu sein, die einen frischen und belebenden Duft liefert, der besonders in Frühlings- und Sommersammlungen gefragt ist .
Landwirtschaft: Schädlingsbekämpfung
Diese Verbindung hat potenzielle Anwendungen in der Landwirtschaft zur Schädlingsbekämpfung. Ihr starker Geruch kann verwendet werden, um Insekten abzuwehren oder Bestäuber anzulocken, was zur ökologischen Bewirtschaftung von Nutzpflanzen ohne den Einsatz schädlicher Chemikalien beiträgt .
Pharmazeutische Industrie: Therapeutische Verbindungen
This compound: kann als Vorläufer oder Zwischenprodukt bei der Synthese von therapeutischen Verbindungen dienen. Seine Molekülstruktur könnte modifiziert werden, um Derivate mit potenziellen medizinischen Eigenschaften zu erzeugen .
Kosmetikindustrie: Produktstabilisierung
Aufgrund seiner antimikrobiellen Eigenschaften kann This compound in der Kosmetikindustrie als Konservierungsmittel verwendet werden, um die Haltbarkeit von Produkten zu verlängern. Es hilft, das Wachstum von Bakterien und Pilzen in Cremes, Lotionen und anderen Körperpflegeprodukten zu verhindern .
Materialwissenschaft: Polymeradditive
In der Materialwissenschaft kann This compound als Additiv für Polymere untersucht werden, um Flexibilität zu verleihen und die Duftstoffbindung zu verbessern. Diese Anwendung könnte zur Entwicklung neuer Materialien mit verbesserten sensorischen Eigenschaften führen .
Umweltwissenschaften: Luftqualitätsüberwachung
Das charakteristische Duftprofil der Verbindung macht sie zu einem Kandidaten für die Verwendung in der Luftqualitätsüberwachung. Sie kann als Marker für das Vorhandensein bestimmter Schadstoffe oder als Standard zur Kalibrierung von Sensorgeräten dienen .
Lebensmittelkonservierung: Antimikrobielle Beschichtungen
Forschungen haben gezeigt, dass This compound zur Herstellung antimikrobieller Beschichtungen für die Lebensmittelkonservierung eingekapselt werden könnte. Diese Anwendung zielt darauf ab, die Frische von Obst und Gemüse zu verlängern, indem das mikrobielle Wachstum auf deren Oberflächen kontrolliert wird .
Wirkmechanismus
Target of Action
Trans-2-Hexenyl propionate is primarily used as a flavor and fragrance agent . It imparts a green type odor and flavor , making it a valuable component in the creation of various food and cosmetic products .
Mode of Action
The compound interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a green, fruity smell . This interaction is facilitated by the compound’s molecular structure, which allows it to bind to specific receptors and initiate a sensory response.
Pharmacokinetics
Given its use in food and cosmetic products, it can be inferred that the compound is generally recognized as safe (gras) and has good bioavailability .
Result of Action
The primary result of the action of trans-2-Hexenyl propionate is the perception of a green, fruity smell . This makes it a valuable ingredient in the formulation of flavors and fragrances in various consumer products .
Biochemische Analyse
Biochemical Properties
trans-2-Hexenyl propionate plays a role in biochemical reactions primarily as a substrate for esterases, enzymes that hydrolyze ester bonds . These enzymes catalyze the conversion of trans-2-Hexenyl propionate into trans-2-Hexen-1-ol and propionic acid. The interaction with esterases is crucial for the compound’s metabolism and subsequent biological effects. Additionally, trans-2-Hexenyl propionate may interact with other biomolecules, such as transport proteins, which facilitate its distribution within cells .
Cellular Effects
The effects of trans-2-Hexenyl propionate on various cell types and cellular processes are diverse. In plant cells, it has been observed to influence defense mechanisms by inducing the expression of genes involved in stress responses . This compound can modulate cell signaling pathways, particularly those related to oxidative stress and immune responses. In animal cells, trans-2-Hexenyl propionate may affect cellular metabolism by altering the activity of enzymes involved in lipid metabolism .
Molecular Mechanism
At the molecular level, trans-2-Hexenyl propionate exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For instance, its interaction with esterases leads to the hydrolysis of the ester bond, resulting in the release of trans-2-Hexen-1-ol and propionic acid . These products can further participate in metabolic pathways, influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-2-Hexenyl propionate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term studies have shown that trans-2-Hexenyl propionate can have sustained effects on cellular function, particularly in in vitro models where it modulates gene expression and enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of trans-2-Hexenyl propionate vary with different dosages in animal models. At low doses, it may enhance certain metabolic processes without causing adverse effects. At high doses, trans-2-Hexenyl propionate can exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, where a specific concentration is required to elicit a measurable biological response .
Metabolic Pathways
trans-2-Hexenyl propionate is involved in metabolic pathways that include its hydrolysis by esterases to produce trans-2-Hexen-1-ol and propionic acid . These metabolites can enter various metabolic pathways, such as the citric acid cycle and fatty acid metabolism. The interaction with cofactors, such as coenzyme A, is essential for the proper functioning of these pathways .
Transport and Distribution
Within cells and tissues, trans-2-Hexenyl propionate is transported and distributed by specific transport proteins and binding proteins . These proteins facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of trans-2-Hexenyl propionate can influence its biological activity and effectiveness in different tissues .
Subcellular Localization
The subcellular localization of trans-2-Hexenyl propionate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The localization of trans-2-Hexenyl propionate can affect its activity and function within the cell .
Eigenschaften
IUPAC Name |
[(E)-hex-2-enyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWKTEHEFDVAQS-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/COC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886051 | |
| Record name | (E)-2-Hexenyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fruity, ripe apple-pear aroma | |
| Record name | trans-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1377/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 °C. @ 20.00 mm Hg | |
| Record name | trans-2-Hexenyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in fats; Insoluble in water, Soluble (in ethanol) | |
| Record name | trans-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1377/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.885-0.895 | |
| Record name | trans-2-Hexenyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1377/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
53398-80-4 | |
| Record name | trans-2-Hexenyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53398-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexenyl propionate, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053398804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexen-1-ol, 1-propanoate, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-2-Hexenyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-hex-2-enyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXENYL PROPIONATE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3851R4663 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | trans-2-Hexenyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Hexenyl propanoate in Jasminum malabaricum?
A1: The research paper identifies 2-Hexenyl propanoate as one of the major esters contributing to the volatile profile of Jasminum malabaricum flowers. [] Esters, along with terpenoids, are important components of floral scents and play a crucial role in attracting pollinators. While the specific role of 2-Hexenyl propanoate in Jasminum malabaricum wasn't investigated in this study, its presence contributes to the overall aroma profile of the flower.
Q2: How was 2-Hexenyl propanoate identified in Jasminum malabaricum?
A2: The researchers used a combination of Solid Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the volatile compounds present in the flower. [] This technique allows for the separation and identification of individual volatile compounds based on their mass-to-charge ratios and retention times.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


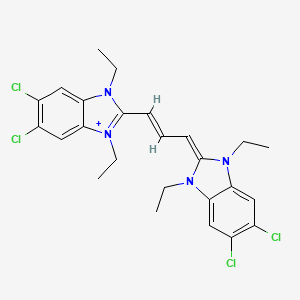
![2-[(Z)-[(4Z)-4-(Diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine](/img/structure/B1238252.png)

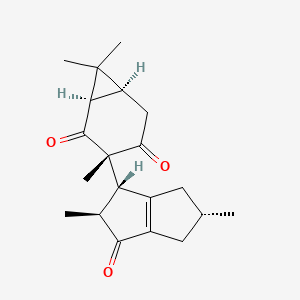
![(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1238257.png)
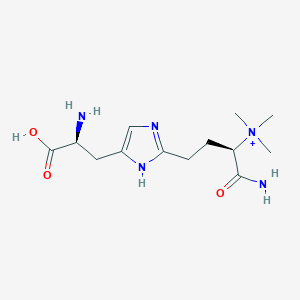
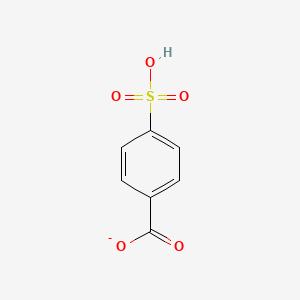

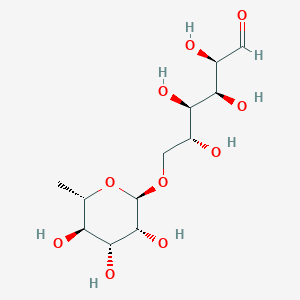

![6,23-Dioxa-26-Thia-2,17,27-triazatricyclo[17.5.2.1(4,7)]heptacosa-4,7(27),12,14,19-pentaene-3,8,24-trione, 9,11-dihydroxy-22-methyl-, [1S-(1R*,9R*,11R*,12E,14E,19Z,22S*)]-](/img/structure/B1238267.png)

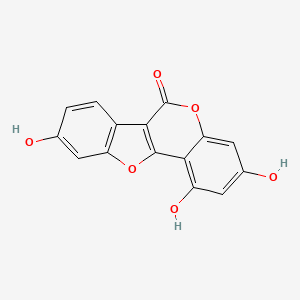
![(3S,5R,10R,13R,14S,17R)-3-[(2S,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1238273.png)
